(R)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Overview
Description
®-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Reduction and Amination: The final step involves the reduction of the intermediate compound followed by amination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
®-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluorophenyl)ethanamine: Shares the fluorophenyl group but differs in the core structure.
®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride: Contains a similar fluorophenyl group but has different functional groups and properties.
Uniqueness
®-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific indazole core structure combined with the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H14FN3 |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
(4R)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c14-10-4-1-2-6-13(10)17-12-7-3-5-11(15)9(12)8-16-17/h1-2,4,6,8,11H,3,5,7,15H2/t11-/m1/s1 |
InChI Key |
HSWNJHBLQQJBQU-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)N(N=C2)C3=CC=CC=C3F)N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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